molecular formula C6H8Cl2O3 B12565269 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid CAS No. 185433-92-5

3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid

Cat. No.: B12565269
CAS No.: 185433-92-5
M. Wt: 199.03 g/mol
InChI Key: CGWPUCJCESFLEE-WVZVXSGGSA-N
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Description

3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is a chemical compound with the molecular formula C6H8Cl2O3 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxyl group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and hydroxylation reactions. One common method involves the reaction of a suitable alkene with a dichlorocarbene source to form the cyclopropane ring, followed by selective hydroxylation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce a cyclopropane derivative with fewer substituents.

Scientific Research Applications

3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl ring and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S,3R)-3-ethylcyclopentyl]propanoic acid
  • 3-[(1S,2S,3R,5S)-3,5-dihydroxy-2-((S,1E,5Z,8E,11Z)-3-hydroxytetradeca-1,5,8,11-tetraen-1-yl)cyclopentyl]propanoic acid

Uniqueness

3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is unique due to its dichlorocyclopropyl structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and a hydroxyl group on the cyclopropyl ring provides unique opportunities for chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

185433-92-5

Molecular Formula

C6H8Cl2O3

Molecular Weight

199.03 g/mol

IUPAC Name

3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid

InChI

InChI=1S/C6H8Cl2O3/c7-6(8)3(5(6)11)1-2-4(9)10/h3,5,11H,1-2H2,(H,9,10)/t3-,5+/m0/s1

InChI Key

CGWPUCJCESFLEE-WVZVXSGGSA-N

Isomeric SMILES

C(CC(=O)O)[C@H]1[C@H](C1(Cl)Cl)O

Canonical SMILES

C(CC(=O)O)C1C(C1(Cl)Cl)O

Origin of Product

United States

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